![molecular formula C19H22N2O4S2 B2553335 6-Methyl-2-(3-(phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 749906-06-7](/img/structure/B2553335.png)

6-Methyl-2-(3-(phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "6-Methyl-2-(3-(phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide" is a derivative of the thiophene class of compounds, which are known for their diverse biological activities. Thiophene derivatives have been synthesized and studied for various pharmacological properties, including antiarrhythmic, serotonin antagonist, and antianxiety activities .

Synthesis Analysis

The synthesis of thiophene derivatives often involves multi-step reactions starting from simpler thiophene compounds. For instance, the Gewald three-component reaction is a method used to generate alkyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates, which can then undergo further chemical transformations . Although the specific synthesis of the compound is not detailed in the provided papers, it is likely that similar synthetic strategies could be employed, involving amino groups and subsequent modifications to introduce the phenylsulfonyl and propanamido functionalities.

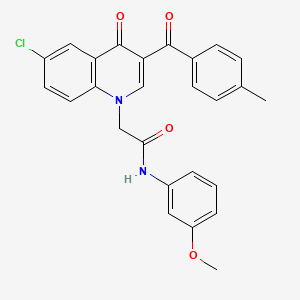

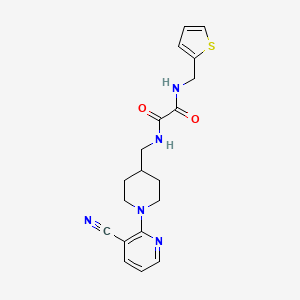

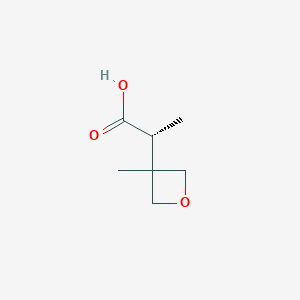

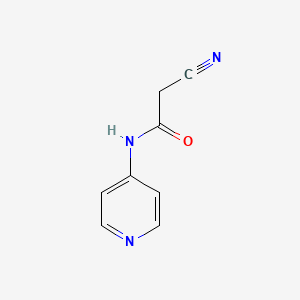

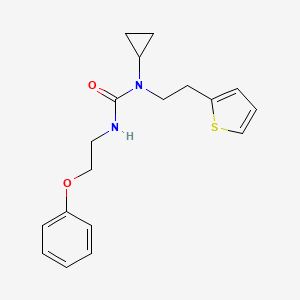

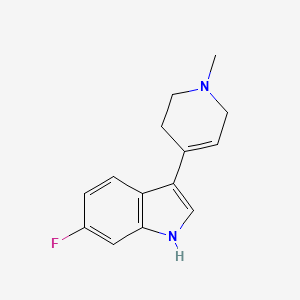

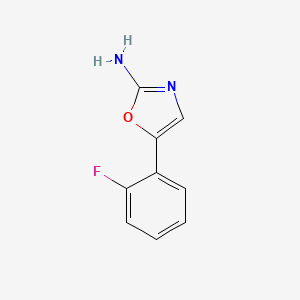

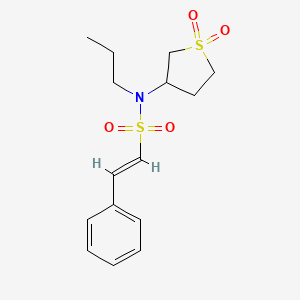

Molecular Structure Analysis

The molecular structure of thiophene derivatives is characterized by the presence of a thiophene ring, a sulfur-containing heterocycle that imparts unique electronic and steric properties to the molecule. The substitution pattern on the thiophene ring, such as the methyl group and the phenylsulfonylpropanamido side chain in the compound of interest, can significantly influence the molecule's reactivity and interaction with biological targets .

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions, including alkylation, oxidation, and photodecomposition. For example, the oxidation of thiophene compounds can lead to the formation of sulfoxides, sulfones, and N-oxides, depending on the oxidizing reagents used . These reactions can be influenced by the presence of functional groups that can participate in the reaction, such as amino groups that can facilitate transannular interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating substituents can affect the compound's acidity, basicity, solubility, and stability. For instance, the introduction of a phenylsulfonyl group can increase the compound's polarity and potentially its solubility in polar solvents. The photostability of thiophene derivatives can also be an important property, especially for potential industrial, agricultural, and medicinal applications .

科学的研究の応用

Antimicrobial Activities

Research involving similar tetrahydrobenzo[b]thiophene derivatives has demonstrated significant antimicrobial activities against a range of bacterial and fungal strains. The synthesis of biologically active derivatives has established structure-activity relationships, offering insights into the potential of these compounds as bases for developing new antimicrobial agents (Babu, Pitchumani, & Ramesh, 2013).

Antitumor Properties

Another area of interest is the antitumor potential of related compounds. For example, the synthesis and chemistry of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one have shown curative activity against specific leukemia, suggesting these compounds may act as prodrugs for cancer treatment (Stevens et al., 1984).

Aldose Reductase Inhibitors with Antioxidant Activity

Compounds with a similar sulfonamide motif have been investigated for their aldose reductase inhibitory activity, which is relevant in managing diabetic complications. The incorporation of specific groups can result in submicromolar inhibitory profiles, with some derivatives also exhibiting potent antioxidant potential, indicating their utility in managing long-term diabetic complications (Alexiou & Demopoulos, 2010).

Antiarrhythmic, Serotonin Antagonist, and Antianxiety Activities

Novel thiophene derivatives synthesized from related structures have shown high activity in antiarrhythmic, serotonin antagonist, and antianxiety studies, compared with standard drugs. This underscores the therapeutic potential of such compounds in treating various conditions, including arrhythmias, anxiety, and serotonin syndrome (Amr, Sherif, Assy, Al-Omar, & Ragab, 2010).

特性

IUPAC Name |

2-[3-(benzenesulfonyl)propanoylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S2/c1-12-7-8-14-15(11-12)26-19(17(14)18(20)23)21-16(22)9-10-27(24,25)13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3,(H2,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNUICJQQVXGHBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-2-(3-(phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2553253.png)

![2-chloro-N-[2-(thiophen-2-yl)ethyl]propanamide](/img/structure/B2553257.png)

![Ethyl 2-[2-(acetylamino)-4-nitrophenoxy]propanoate](/img/structure/B2553260.png)

![5-Pyridin-3-ylmethyl-1-p-tolyl-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2553261.png)

![7-ethyl-N-(2-(4-fluorophenoxy)ethyl)-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2553262.png)

![6-[2-[(E)-but-2-enoxy]phenyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2553263.png)